molecular formula C22H30N4S2 B14647877 1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea CAS No. 52420-82-3

1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea

Katalognummer: B14647877
CAS-Nummer: 52420-82-3
Molekulargewicht: 414.6 g/mol
InChI-Schlüssel: CWPNQVFMLJDYOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea is an organic compound belonging to the class of thioureas. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to nitrogen atoms. This compound is notable for its unique structure, which includes a phenyl group and a long alkyl chain, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea typically involves the reaction of an amine with an isothiocyanate. One common method is the condensation of a primary amine with carbon disulfide in an aqueous medium, followed by the addition of an alkyl halide to form the desired thiourea derivative . This reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of thioureas, including this compound, often involves the use of carbamoyl isothiocyanates as starting materials. These compounds react with primary amines to form the desired thiourea derivatives. The process is scalable and can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and solvent choice .

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiocarbonyl group can yield thiols or amines.

    Substitution: The phenyl and alkyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Wissenschaftliche Forschungsanwendungen

1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea is unique due to its long alkyl chain and phenyl substituents, which confer distinct chemical and biological properties. These structural features enhance its solubility, reactivity, and potential for specific interactions with molecular targets, making it a valuable compound in various research applications .

Eigenschaften

CAS-Nummer

52420-82-3

Molekularformel

C22H30N4S2

Molekulargewicht

414.6 g/mol

IUPAC-Name

1-phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea

InChI

InChI=1S/C22H30N4S2/c27-21(25-19-13-7-5-8-14-19)23-17-11-3-1-2-4-12-18-24-22(28)26-20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2,(H2,23,25,27)(H2,24,26,28)

InChI-Schlüssel

CWPNQVFMLJDYOI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=S)NCCCCCCCCNC(=S)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.